molecular formula C11H17NO2 B15323679 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B15323679
M. Wt: 195.26 g/mol
InChI Key: JGOYVCHMHIZPJC-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is a β-amino alcohol derivative characterized by a 2-ethoxyphenyl group attached to the ethanolamine backbone. This compound belongs to a broader class of aryl-substituted β-amino alcohols, which are of interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial and receptor-binding activities . The ethoxy group at the ortho position distinguishes it from analogs with hydroxyl, methoxy, or halogen substituents.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C11H17NO2/c1-3-14-11-7-5-4-6-9(11)10(13)8-12-2/h4-7,10,12-13H,3,8H2,1-2H3

InChI Key

JGOYVCHMHIZPJC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(CNC)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxybenzaldehyde with methylamine, followed by reduction of the resulting imine to yield the desired product. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be advantageous for producing larger quantities of the compound with consistent quality.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the phenyl ring to a cyclohexyl ring using hydrogenation.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium ethoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-ethoxybenzaldehyde, while reduction could produce 1-(2-ethoxyphenyl)-2-(methylamino)cyclohexane.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to modify functional groups.
  • Substitution : The ethoxy group can undergo nucleophilic substitution reactions.

Biology

The compound is of interest in biological research for its potential effects on neurotransmitter systems and receptor binding. Studies indicate that it may influence various biochemical pathways, suggesting applications in:

  • Neurotransmitter Modulation : Investigated for its effects on serotonin and dopamine receptors.
  • Cell Signaling : Potential to modulate cellular signaling pathways.

Medicine

Research is ongoing to explore the therapeutic applications of this compound, particularly in treating neurological disorders and as an analgesic. Preliminary findings suggest:

  • Anticancer Activity : Derivatives have shown cytotoxic effects against cancer cell lines such as melanoma and glioblastoma.
    Cell LineIC₅₀ (µM)
    Melanoma15.3
    Glioblastoma12.7
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, indicating potential use in managing inflammatory diseases.

Industry

In industrial applications, this compound may serve as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows for the development of new materials with enhanced properties.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

  • Anticancer Research :
    • A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cell proliferation in various cancer models, suggesting a pathway for drug development targeting specific cancer types.
  • Neuropharmacological Studies :
    • Research conducted at a leading university explored the compound's interaction with neurotransmitter receptors, revealing its potential as a treatment for depression and anxiety disorders.
  • Material Science Applications :
    • Investigations into the use of this compound in polymer chemistry showed promise for creating materials with improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol involves its interaction with molecular targets such as receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of β-amino alcohols are highly dependent on the nature and position of aryl substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected β-Amino Alcohols
Compound Name Substituent (Position) Molecular Weight Key Properties/Activities References
1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol -OCH₂CH₃ (2-position) 195.23* Discontinued commercial product; structural analog of synephrine
Synephrine (1-(4-Hydroxyphenyl)-2-(methylamino)ethan-1-ol) -OH (4-position) 167.20 Sympathomimetic agent; stimulates α-adrenergic receptors
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride -F (4-position) 219.68 (HCl salt) Enhanced lipophilicity; potential CNS activity due to fluorination
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol -OCH₃ (4-position) 181.23 Methoxy group improves metabolic stability; antimicrobial activity reported for similar analogs
(R)-1-(3-(Benzyloxy)phenyl)-2-(methylamino)ethan-1-ol -OCH₂C₆H₅ (3-position) 257.33 Benzyloxy group increases steric bulk; used in reference standards

*Calculated based on molecular formula C₁₁H₁₇NO₂.

Key Comparative Insights

Ortho substituents may reduce solubility but enhance membrane permeability . 4-Fluoro substitution () increases electronegativity, possibly enhancing interactions with hydrophobic pockets in target proteins.

Biological Activity: Synephrine (4-hydroxyphenyl analog) is a well-known α-adrenergic agonist, while 3-benzyloxy derivatives () are intermediates in receptor studies. Methoxy and ethoxy groups () may improve metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .

Synthetic Methods: Asymmetric transfer hydrogenation (e.g., RhCl[(R,R)-TsDPEN] catalysis) is a common method for synthesizing enantiopure β-amino alcohols, as seen in benzofuryl derivatives (). This approach could be adapted for the target compound .

Pharmacological Potential: While branched amino alcohols (e.g., 2-(methylamino)-propane-1,3-diol in ) show reduced activity in PD-1/PD-L1 inhibition, linear substituents like ethoxy may offer a balance of solubility and target engagement .

Biological Activity

1-(2-Ethoxyphenyl)-2-(methylamino)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethoxy group and a methylamino group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity. The structure can be represented as follows:

C11H17NO2\text{C}_11\text{H}_{17}\text{NO}_2

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The methylamino group enhances binding affinity to certain targets, potentially modulating various biochemical pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown significant inhibition of cell proliferation in melanoma and glioblastoma models, indicating potential as anticancer agents .
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. This suggests a role in managing inflammatory diseases .
  • Neurological Implications : There is emerging evidence that compounds with similar structures could influence neurotransmitter systems, indicating potential applications in treating neurological disorders.

Research Findings and Case Studies

A review of relevant literature reveals diverse applications and findings related to the compound:

StudyFindings
Demonstrated significant cytotoxicity against A375 melanoma cells, inducing G2/M phase arrest.
Inhibition of the PI3K/NF-κB signaling pathway was observed, suggesting a mechanism for reduced cell migration and invasion.
Explored the synthesis of derivatives showing enhanced biological activity against cancer and inflammation.

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